molecular formula C24H20N2O4S B2514014 N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477539-33-6

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2514014
CAS No.: 477539-33-6
M. Wt: 432.49
InChI Key: BIFWOAHEUAQFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a hybrid molecule combining a benzo[f]chromene-3-one core and a cycloheptathiophene carboxamide moiety. The benzo[f]chromene scaffold is synthesized via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde, followed by amide coupling with a cycloheptathiophen-2-amine derivative . Key features include:

  • Cyclohepta[b]thiophene: A seven-membered saturated ring fused with a thiophene, contributing to conformational flexibility.
  • 3-Oxo-benzo[f]chromene: A planar aromatic system with electron-withdrawing ketone functionality.

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-21(27)20-15-8-2-1-3-9-19(15)31-23(20)26-22(28)17-12-16-14-7-5-4-6-13(14)10-11-18(16)30-24(17)29/h4-7,10-12H,1-3,8-9H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWOAHEUAQFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[f]chromene Carboxamides with Aryl/Alkyl Substituents

Compounds from Molecules (2015) highlight variations in the carboxamide substituent. Key comparisons include:

Compound Name (ID) Substituent (R) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ)
Target Compound Cyclohepta[b]thiophen-2-yl N/A N/A Not reported in evidence
N-(3,5-Dimethylphenyl)-derivative (5a) 3,5-Dimethylphenyl 74.4 277.1–279.2 9.82 (s, NH), 2.38 (s, CH3)
N-(4-Methoxyphenyl)-derivative (5d) 4-Methoxyphenyl 61.2 259.3–261.8 3.86 (s, OCH3)
N-Propyl-derivative (5g) n-Propyl 88.1 182.3–184.9 3.50 (m, CH2), 1.05 (t, CH3)

Key Observations :

  • Aryl substituents (e.g., 5a, 5d) exhibit higher melting points (>250°C) due to enhanced π-π stacking and rigidity.
  • Alkyl substituents (e.g., 5g) show lower melting points (~180°C) and higher yields, likely due to reduced steric hindrance during synthesis.
  • The cyclohepta[b]thiophene group in the target compound may increase solubility in nonpolar solvents compared to aromatic substituents.

Cycloheptathiophene vs. Cyclopentathiophene Derivatives

Analogous cycloalkane-fused thiophene carboxamides differ in ring size and substituents:

Compound (Source) Core Structure Substituent Yield (%) Melting Point (°C)
Target Compound Cyclohepta[b]thiophene Carbamoyl N/A N/A
2-Fluorobenzoyl-derivative (20) Cyclohepta[b]thiophene 2-Fluorobenzoyl 40 233–234
N-{3-carbamoyl-cyclopenta...} Cyclopenta[b]thiophene 1-Methylpyrazole N/A N/A

Key Observations :

  • Cyclohepta[b]thiophene derivatives (e.g., compound 20) exhibit higher melting points (>230°C) due to increased molecular weight and rigidity compared to smaller rings.
  • Cyclopenta[b]thiophene analogs (e.g., CAS 1005583-76-5 ) have lower molecular weights (~290 g/mol) and may display improved metabolic stability.

Functional Group Variations in Related Scaffolds

Nitrofuran Substituent (BG01253)
  • Structure : 5-Nitrofuran-2-carboxamide replaces the benzo[f]chromene core.
  • Properties: C15H15N3O5S, MW 349.36 g/mol.
Pyrazoline-Benzoxazole Hybrids
  • Example : Compound 7c (N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide).
  • Properties : Melting point 178–181°C, LCMS (ES + 396.99). The thiophene-pyrazoline motif may enhance antitubercular activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.